2-(2-Methoxyphenyl)piperazine
Overview
Description
2-(2-Methoxyphenyl)piperazine is a chemical compound with the molecular formula C11H16N2O . It is a piperazine derivative, which is a class of compounds containing a heterocyclic, aliphatic ring of two nitrogen atoms at the 1 and 4 positions, and two carbon atoms at the 2 and 3 positions .
Synthesis Analysis
A series of new derivatives of N-(2-methoxyphenyl)piperazine have been synthesized for their affinity toward serotonergic receptors . The transformation of 71 (synthesized from 65) into 67 using phosphorous pentachloride and 2-picoline as a base, with careful control of the reaction conditions for the addition of (3-methoxyphenyl)piperazine, afforded 68 in a 90% yield, avoiding the formation of racemic ring-closure by-products .
Molecular Structure Analysis
The molecular structure of 2-(2-Methoxyphenyl)piperazine has been studied using various spectroscopic techniques . The compound has a molecular weight of 192.26 g/mol .
Chemical Reactions Analysis
Piperazine derivatives, including 2-(2-Methoxyphenyl)piperazine, have been found to undergo various chemical reactions. For instance, they can be functionalized via Aza-Michael addition reaction .
Physical And Chemical Properties Analysis
The physical and chemical properties of 2-(2-Methoxyphenyl)piperazine have been studied. The compound has a molecular weight of 192.26 g/mol, a hydrogen bond donor count of 2, a hydrogen bond acceptor count of 3, and a rotatable bond count of 2 .
Scientific Research Applications
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Pharmaceuticals
- Piperazine and its derivatives show a wide range of biological and pharmaceutical activity . They are widely employed in drugs such as trimetazidine, ranolazine, befuraline, aripiprazole, quetiapine, indinavir, sitagliptin, and vestipitant .
- The piperazine moiety is often found in drugs or in bioactive molecules. This widespread presence is due to different possible roles depending on the position in the molecule and on the therapeutic class .
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Synthetic Chemistry
- The chemical reactivity of piperazine-based synthons facilitates its insertion into the molecule .
- Piperazine is among the most frequently used heterocycles in biologically active compounds . This moiety is useful for different reasons: for its impact on the physicochemical properties of the final molecule, for its structural and conformational characteristics, and for its easy handling in synthetic chemistry .
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Functionalization of Pyrazolylvinyl Ketones
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Preparation of Cyclic Amine Substituted Tröger’s Base Derivatives
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Synthesis of Chiral Piperazines
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Preparation of Piperazine-Containing Drugs
- Piperazine-containing drugs approved by the Food and Drug Administration between January 2011 and June 2023 have been synthesized using various methodologies . These methodologies include kinase inhibitors, receptor modulators, Buchwald–Hartwig amination, aromatic nucleophilic substitution, reductive amination, Finkelstein alkylation, and amide bond formation .
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Synthesis of 1,5-Fused-1,2,3-Triazoles
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Synthesis of Urapidil
Safety And Hazards
Future Directions
Research on 2-(2-Methoxyphenyl)piperazine and its derivatives is ongoing, with a focus on their potential antidepressant-like activity . The most promising compound was found to exhibit stronger antidepressant-like activity than imipramine . This suggests that 2-(2-Methoxyphenyl)piperazine and its derivatives could be promising candidates for the development of new antidepressants.
properties
IUPAC Name |
2-(2-methoxyphenyl)piperazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O/c1-14-11-5-3-2-4-9(11)10-8-12-6-7-13-10/h2-5,10,12-13H,6-8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYMDIQVPOIVJPF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2CNCCN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50587679 | |
Record name | 2-(2-Methoxyphenyl)piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50587679 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Methoxyphenyl)piperazine | |
CAS RN |
65709-27-5 | |
Record name | Piperazine, 2-(2-methoxyphenyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=65709-27-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(2-Methoxyphenyl)piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50587679 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(2-methoxyphenyl)piperazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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